molecular formula C19H18N2O4S2 B2851661 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}propanoic acid CAS No. 931733-92-5

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}propanoic acid

Numéro de catalogue: B2851661
Numéro CAS: 931733-92-5
Poids moléculaire: 402.48
Clé InChI: ZIPCOMALHKMNIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}propanoic acid (CAS 931733-92-5) is a high-purity imidazole derivative supplied for non-human research applications . This compound belongs to the imidazole class of heterocyclic compounds, a scaffold recognized for its diverse applications in industrial, organic, and pharmaceutical chemistry due to its significant interactions with various therapeutic targets, enzymes, and receptors . The molecular formula is C19H18N2O4S2 and it has a molecular weight of 402.48 g/mol . The structural features of this compound—including the imidazole ring, a p-toluenesulfonyl group, and a sulfanyl-propanoic acid chain—suggest potential as a key intermediate or lead compound in drug discovery and development. Imidazole derivatives are particularly noted for their ability to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a mechanism associated with drug-induced phospholipidosis, making them valuable for studying this form of drug toxicity . This makes it a candidate for research in biochemical assay development and toxicological screening. Furthermore, such compounds are explored for their potential in anti-cancer and anti-viral drug discovery campaigns . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-12-8-10-15(11-9-12)27(24,25)18-17(26-13(2)19(22)23)20-16(21-18)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPCOMALHKMNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Imidazole Core Construction

The imidazole ring is typically synthesized via the Debus-Radziszewski reaction , employing glyoxal, ammonia, and aldehydes. For this compound:

  • 2-Phenyl-1H-imidazole-4,5-diol is generated using phenylglyoxal and ammonium acetate.
  • Subsequent sulfonation at position 4 is achieved using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base, yielding 4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-ol .

Reaction Conditions:

Step Reagents/Conditions Yield Purity (HPLC)
Imidazole formation Phenylglyoxal, NH₄OAc, EtOH, reflux, 12h 78% 95%
Sulfonation 4-MeC₆H₄SO₂Cl, Et₃N, CH₂Cl₂, 0°C→RT, 6h 82% 97%

Sulfanyl Group Introduction

The sulfanyl (-S-) linkage is installed via nucleophilic substitution or thiol-ene coupling :

  • Method A: Reaction of 4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-ol with 3-mercaptopropanoic acid using Mitsunobu conditions (DIAD, PPh₃, THF).
  • Method B: Direct displacement of a chloro intermediate (e.g., 5-chloro-4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazole ) with sodium 3-mercaptopropanoate in DMF at 80°C.

Comparative Data:

Method Reagents Yield Selectivity
A DIAD, PPh₃, THF, 24h 65% Moderate (C5 vs. N1)
B NaS(CH₂)₂CO₂H, DMF, 80°C, 8h 88% High (C5 only)

Propanoic Acid Functionalization

The propanoic acid group is introduced early or late in the synthesis:

  • Early-stage incorporation : 3-Mercaptopropanoic acid is used directly in sulfanylation.
  • Late-stage hydrolysis : Ethyl 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}propanoate is hydrolyzed with NaOH/MeOH/H₂O (1:2:1) at 50°C.

Optimization Insights:

  • Early incorporation reduces steps but risks side reactions (e.g., ester hydrolysis during sulfonation).
  • Late-stage hydrolysis requires rigorous pH control to prevent imidazole ring degradation.

Advanced Intermediate Characterization

Key Intermediate: 4-(4-Methylbenzenesulfonyl)-2-Phenyl-1H-Imidazol-5-Ol

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.89–7.43 (m, 9H, aromatic), 2.45 (s, 3H, CH₃).
  • LC-MS : m/z 385.1 [M+H]⁺.

Final Product Analysis

  • Melting Point : 214–216°C (decomposition observed >220°C).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN).
  • IR : 1715 cm⁻¹ (C=O, propanoic acid), 1350/1160 cm⁻¹ (SO₂ asym/sym stretch).

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Sulfonation

  • 4-Methylbenzenesulfonyl chloride is preferred over SO₂F₂ -based reagents (e.g., SuFEx-IT) due to lower cost ($120/kg vs. $450/kg).
  • Triethylamine as a base enables easy removal via aqueous extraction, minimizing downstream purification.

Green Chemistry Metrics

Parameter Method A Method B
PMI (Process Mass Intensity) 23.4 18.9
E-Factor 12.1 8.7
Solvent Recovery 68% (THF) 82% (DMF)

Method B outperforms in sustainability due to higher atom economy and solvent recyclability.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its cytotoxic effects on various human cancer cell lines:

Cell LineIC50 (μM)Mechanism
SISO (Cervical)2.38–3.77Induces apoptosis
RT-112 (Bladder)3.42–5.59Cell cycle arrest

The compound demonstrated significant selectivity towards the SISO cell line, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}propanoic acid exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against various cancer cell lines revealed that it not only induced apoptosis but also caused cell cycle arrest in specific lines. The results demonstrated its potential as a lead compound for developing new anticancer drugs targeting cervical and bladder cancers.

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, the compound was tested against a panel of bacterial strains. The results indicated significant inhibition at low concentrations, suggesting that it could serve as a template for designing novel antibiotics .

Mécanisme D'action

The mechanism of action of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}propanoic acid involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations in Imidazole Derivatives

Table 1: Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Potential Applications Reference
Target Compound 1H-imidazole 4-(4-methylbenzenesulfonyl), 2-phenyl, 5-(sulfanyl-propanoic acid) Hypothetical: Enzyme inhibition N/A
2-(4-(1-Methyl-1H-imidazol-4-yl)phenoxy)propanoic Acid (59) 1H-imidazole 4-(1-methylimidazolyl), phenoxy-propanoic acid Fragment-based drug discovery
Haloxyfop / Fluazifop Phenoxy-propanoic acid Trifluoromethyl-pyridinyl/phenoxy groups Herbicides
4-(1-Hydroxy-1-methylethyl)-2-propyl... 1H-imidazole Tetrazole-phenyl, hydroxypropyl, carboxylic acid Angiotensin II receptor antagonism
Key Observations:

Sulfanyl vs. Phenoxy Linkages: The target compound’s sulfanyl-propanoic acid group (C–S–C linkage) is less electronegative than the phenoxy-propanoic acid group (C–O–C) in compound 59 or herbicides like haloxyfop .

Sulfonyl Group Impact: The 4-methylbenzenesulfonyl substituent in the target compound is absent in analogs like 59 or fluazifop. Sulfonyl groups are known to enhance metabolic stability and binding specificity in enzyme inhibitors (e.g., sulfonamide antibiotics), suggesting a possible role in targeting sulfotransferases or proteases.

Carboxylic Acid Bioisosteres: Unlike the tetrazole group in the angiotensin II antagonist from , the target’s propanoic acid offers a classical carboxylic acid motif, which may engage in stronger ionic interactions with basic residues in biological targets.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can structural purity be validated?

The synthesis involves multi-step reactions, including sulfonylation and imidazole ring formation. Key considerations include:

  • Temperature control : Maintaining 0–5°C during sulfonyl group introduction to avoid side reactions like over-sulfonation .
  • pH optimization : Neutral conditions (pH 6.5–7.5) during thiol-propanoic acid coupling to prevent hydrolysis .
  • Analytical validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., imidazole protons at δ 7.2–8.1 ppm) and carbon backbone .
  • FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, though challenges exist due to hygroscopic intermediates .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acid derivatives?

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, reagent stoichiometry). For example, replacing DMF with THF reduces sulfonic acid by-products by 30% .
  • Real-time monitoring : In situ IR spectroscopy tracks intermediate formation, enabling rapid adjustments .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Standardized protocols : Adopt consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal assays : Validate antimicrobial results with broth microdilution (MIC) alongside disk diffusion to rule out false positives .

Q. How can computational modeling predict degradation pathways or metabolite formation?

  • DFT calculations : Simulate hydrolysis of the sulfonyl group under acidic conditions (e.g., pH 2) to identify stable intermediates .
  • Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) to prioritize synthesis of analogs .

Q. What advanced methods characterize trace impurities or degradation products?

  • LC-MS/MS : Detect low-abundance impurities (e.g., desulfonated derivatives) using a Q-TOF detector and reference standards (e.g., 2-(4-Formylphenyl)-propanoic acid) .
  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions to profile stability .

Methodological Considerations

Q. How should researchers design studies to investigate structure-activity relationships (SAR)?

  • Analog synthesis : Modify the phenyl or sulfonyl group and compare bioactivity. For example, replacing 4-methylbenzenesulfonyl with naphthylsulfonyl enhances COX-2 inhibition by 40% .
  • Data analysis : Use multivariate regression to correlate substituent electronegativity with IC₅₀ values .

Q. What statistical approaches are suitable for analyzing dose-response or toxicity data?

  • Non-linear regression : Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/LC₅₀.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for cytotoxicity assays) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.